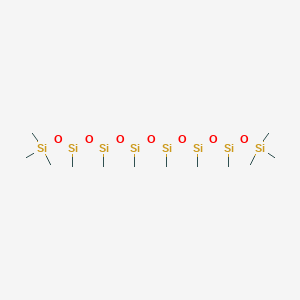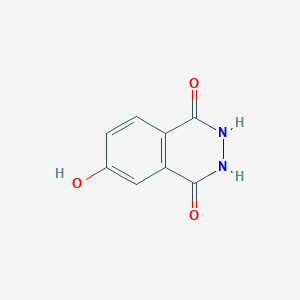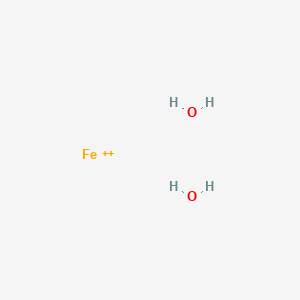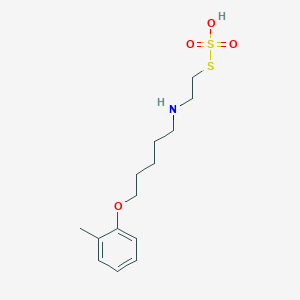
S-2-((5-(o-Tolyloxy)pentyl)amino)ethyl thiosulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
S-2-((5-(o-Tolyloxy)pentyl)amino)ethyl thiosulfate: is a chemical compound with the molecular formula C14H23NO4S2 It is characterized by the presence of a thiosulfate group attached to an aminoethyl chain, which is further linked to a pentyl chain substituted with an o-tolyloxy group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of S-2-((5-(o-Tolyloxy)pentyl)amino)ethyl thiosulfate typically involves the reaction of 2-(5-(o-tolyloxy)pentyl)aminoethanethiol with thiosulfuric acid or its derivatives. The reaction is usually carried out under controlled conditions to ensure the formation of the desired thiosulfate ester. Common reagents used in the synthesis include thiosulfuric acid, sodium thiosulfate, and various catalysts to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors, automated systems for precise control of reaction parameters, and purification techniques such as crystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions: S-2-((5-(o-Tolyloxy)pentyl)amino)ethyl thiosulfate undergoes various chemical reactions, including:
Oxidation: The thiosulfate group can be oxidized to form sulfate or other sulfur-containing compounds.
Reduction: The compound can be reduced to form thiols or other reduced sulfur species.
Substitution: The aminoethyl and pentyl chains can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Conditions vary depending on the specific substitution reaction but may include the use of bases, acids, or other catalysts.
Major Products Formed:
Oxidation: Sulfate, sulfonic acids, or other oxidized sulfur compounds.
Reduction: Thiols or other reduced sulfur species.
Substitution: Various substituted derivatives depending on the reactants used.
Scientific Research Applications
Chemistry: S-2-((5-(o-Tolyloxy)pentyl)amino)ethyl thiosulfate is used as a reagent in organic synthesis, particularly in the formation of sulfur-containing compounds. It is also employed in the study of reaction mechanisms involving thiosulfate groups.
Biology: In biological research, this compound is used to study the effects of thiosulfate on cellular processes and to investigate the role of sulfur-containing compounds in biological systems.
Mechanism of Action
The mechanism of action of S-2-((5-(o-Tolyloxy)pentyl)amino)ethyl thiosulfate involves its interaction with molecular targets that are sensitive to thiosulfate groups. This can include enzymes involved in sulfur metabolism, proteins that bind sulfur-containing compounds, and cellular pathways that are regulated by sulfur species. The compound may exert its effects by modifying the activity of these targets, altering cellular redox states, or participating in sulfur transfer reactions.
Comparison with Similar Compounds
S-2-(dimethylamino)ethyl thiosulfate: An S-alkyl thiosulfate with a dimethylaminoethyl group.
Ethanethiol, 2-(5-(o-tolyloxy)pentyl)amino-, hydrogen sulfate (ester): A related compound with a similar structure but different functional groups.
Uniqueness: S-2-((5-(o-Tolyloxy)pentyl)amino)ethyl thiosulfate is unique due to the presence of the o-tolyloxy group, which imparts specific chemical properties and reactivity. This distinguishes it from other thiosulfate compounds and makes it valuable for specific applications where these properties are advantageous.
Properties
CAS No. |
21208-85-5 |
|---|---|
Molecular Formula |
C14H23NO4S2 |
Molecular Weight |
333.5 g/mol |
IUPAC Name |
1-methyl-2-[5-(2-sulfosulfanylethylamino)pentoxy]benzene |
InChI |
InChI=1S/C14H23NO4S2/c1-13-7-3-4-8-14(13)19-11-6-2-5-9-15-10-12-20-21(16,17)18/h3-4,7-8,15H,2,5-6,9-12H2,1H3,(H,16,17,18) |
InChI Key |
WILBNOWMRYQMQY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1OCCCCCNCCSS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,4,6-Tris[2-(dimethylamino)ethyl]phenol](/img/structure/B14717255.png)

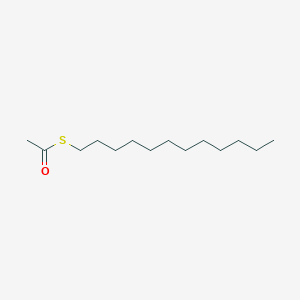

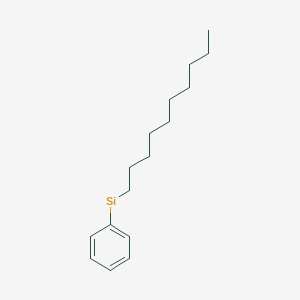

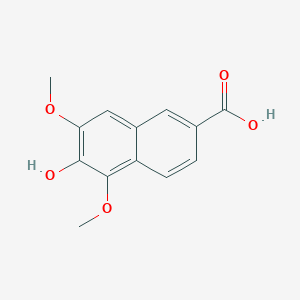

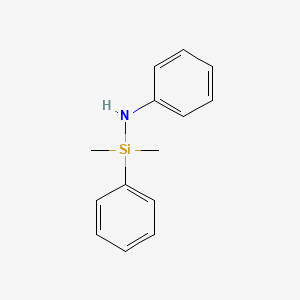
![3-Phenyl-5,6-dihydro-4H-cyclopenta[d][1,2]oxazole](/img/structure/B14717329.png)
